

Application Notes and Protocols: GDC-0810 (Brilanestrant)

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Compound of Interest

Compound Name: MSBN

Cat. No.: B10854429

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Introduction

GDC-0810, also known as Brilanestrant or ARN-810, is a potent, orally bioavailable, non-steroidal selective estrogen receptor downregulator (SERD).[1][2] It is designed for the treatment of Estrogen Receptor-positive (ER+) breast cancer.[3] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen which primarily antagonize the receptor, GDC-0810 binds to the estrogen receptor (ER α) and induces a distinct conformational change that leads to its proteasome-dependent degradation.[1][4] This dual mechanism of antagonism and degradation effectively inhibits both ligand-dependent and ligand-independent ER signaling, making it a valuable tool for investigating endocrine resistance in breast cancer models, including those with ESR1 mutations.[4][5] These application notes provide detailed protocols for evaluating the efficacy and mechanism of action of GDC-0810 in preclinical models.

Data Presentation

The following tables summarize the key quantitative data for GDC-0810 based on preclinical studies.

Table 1: In Vitro Activity of GDC-0810

Assay Type	Cell Line / Condition	Endpoint	Value	Reference
Competitive Binding	Cell-free	IC50 (ER α)	6.1 nM	[6]
Competitive Binding	Cell-free	IC50 (ER β)	8.8 nM	[6]
ER α Degradation	MCF-7 cells	EC50	0.7 nM	[7][8][9]
Transcriptional Reporter	MCF-7 cells (3x ERE)	IC50	2.0 nM	[7][9]

| Cell Viability | MCF-7 cells | IC50 | 2.5 nM |[7][8][9] |

Table 2: Cytochrome P450 (CYP) Inhibition Profile

Enzyme	Endpoint	Value	Reference
CYP1A2	IC50	> 20 μ M	[6][7]
CYP2D6	IC50	> 20 μ M	[6][7]
CYP3A4	IC50	> 20 μ M	[6][7]
CYP2C9	IC50	2.2 μ M	[6][7]
CYP2C19	IC50	3.3 μ M	[6][7]

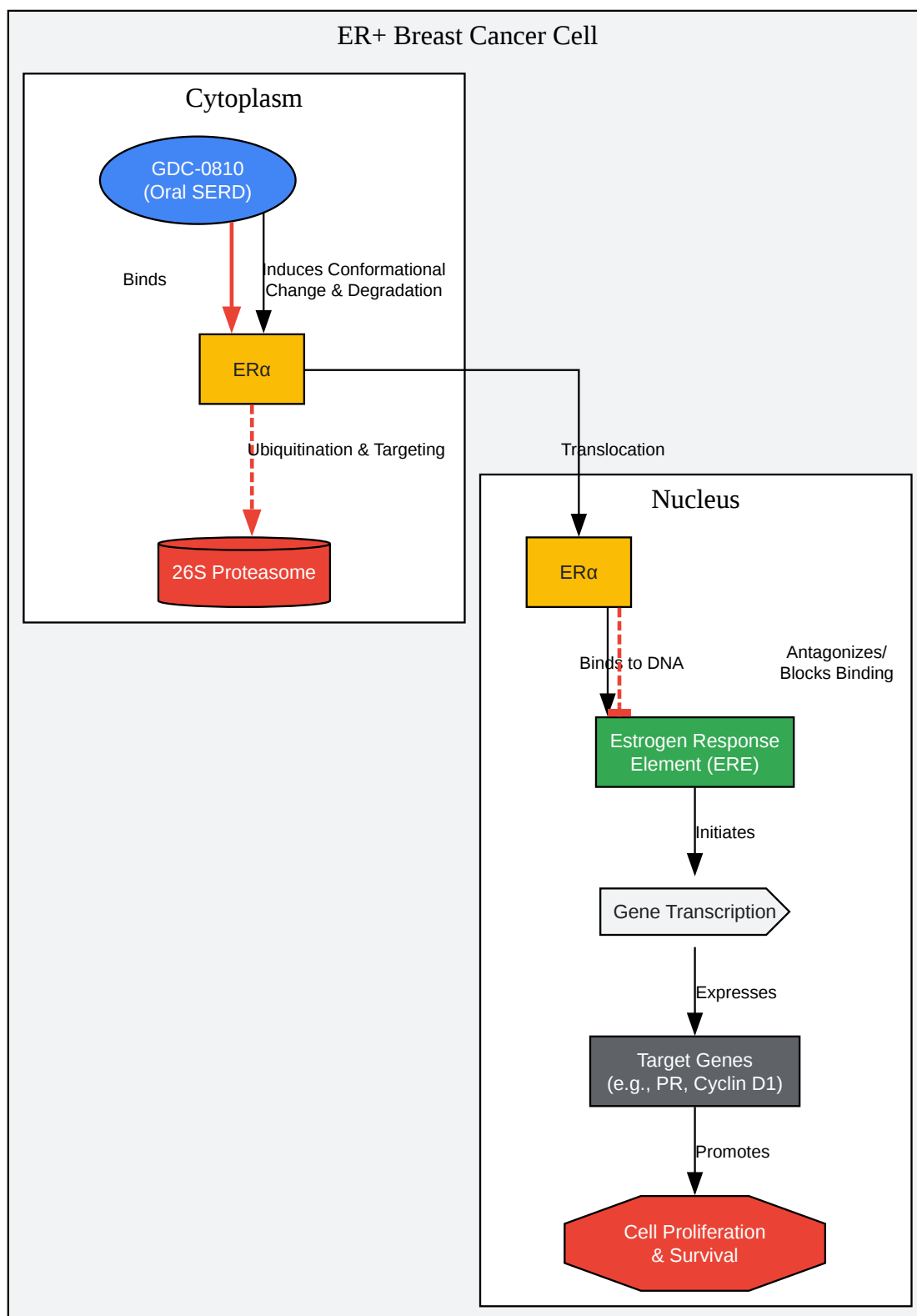
| CYP2C8 | IC50 | < 0.1 μ M |[6] |

Table 3: Pharmacokinetic Parameters in Mice

Parameter	Value	Condition	Reference
Clearance	11 mL/min/kg	-	[2][8]
Oral Bioavailability	61%	-	[2][8]

| AUC (0-24h) | 94.1 $\mu\text{g}\cdot\text{hr}/\text{mL}$ | 100 mg/kg oral gavage [\[\[2\]](#) |

Signaling Pathway and Mechanism of Action



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Caption: GDC-0810 binds ER α , blocking its transcriptional activity and promoting its degradation.

Experimental Protocols

In-Cell Western (ICW) Assay for ER α Degradation

This protocol quantifies ER α protein levels in cells following treatment with GDC-0810 to determine its degradation potency (EC₅₀).^{[1][2]}

Materials:

- MCF-7 cells
- Phenol-red-free RPMI 1640 medium with 5% charcoal-stripped serum (CSS)
- Poly-D-lysine coated 384-well plates
- GDC-0810 and control compounds (e.g., fulvestrant)
- 30% Neutral Buffered Formalin
- PBS with 0.1% Triton X-100 (Permeabilization Buffer)
- PBS with 0.1% Tween-20 (Wash Buffer)
- Odyssey Blocking Buffer (LI-COR)
- Primary Antibody: Rabbit anti-ER α (SP-1 clone)
- Secondary Antibody: IRDye 800CW goat anti-rabbit
- DNA Stain: DRAQ5
- LI-COR Odyssey infrared imaging system

Procedure:

- Cell Plating: Trypsinize and wash MCF-7 cells twice in phenol-red-free RPMI + 5% CSS. Resuspend to a concentration of 200,000 cells/mL. Dispense 16 μ L of the cell suspension (3,200 cells) into each well of a 384-well plate.[\[6\]](#)
- Incubation: Incubate plates at 37°C for 72 hours to allow for cell adherence.[\[2\]](#)
- Compound Treatment: Prepare serial dilutions of GDC-0810. Add 16 μ L of diluted compound to the wells. Incubate for 4 hours at 37°C.[\[1\]](#)[\[2\]](#)
- Fixation: Add 16 μ L of 30% formalin directly to the wells (final concentration 10%) and incubate for 20 minutes at room temperature.[\[6\]](#)
- Permeabilization: Wash wells twice with Wash Buffer. Add 50 μ L/well of Permeabilization Buffer and incubate for 15 minutes.[\[6\]](#)
- Blocking: Decant and wash the wells. Add 50 μ L/well of Odyssey Blocking Buffer and incubate for 1 hour at room temperature on a shaker.[\[6\]](#)[\[10\]](#)
- Primary Antibody Incubation: Decant blocking buffer. Add primary anti-ER α antibody diluted in blocking buffer (e.g., 1:1000). Incubate overnight at 4°C.[\[6\]](#)
- Secondary Antibody Incubation: Wash wells 3 times with Wash Buffer. Add secondary antibody and DRAQ5 DNA stain diluted in blocking buffer. Incubate for 60-90 minutes at room temperature, protected from light.[\[6\]](#)
- Imaging: Wash wells 3 times with Wash Buffer. Scan the plate using a LI-COR Odyssey imager in the 700 nm (DNA) and 800 nm (ER α) channels.[\[6\]](#)
- Analysis: Normalize the ER α signal (800 nm) to the DNA signal (700 nm). Calculate the percent ER α remaining relative to vehicle-treated controls and plot a dose-response curve to determine the EC50.



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Caption: Workflow for the In-Cell Western (ICW) assay to quantify ER α degradation.

Cell Viability Assay

This protocol measures the anti-proliferative effect of GDC-0810 (IC50) using a luminescence-based ATP detection assay.^[1]

Materials:

- MCF-7 cells
- RPMI medium with 10% FBS
- 384-well white, clear-bottom plates
- GDC-0810 and control compounds
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- Luminometer

Procedure:

- Cell Plating: Resuspend MCF-7 cells in RPMI + 10% FBS to a concentration of 40,000 cells/mL. Add 16 μ L of the cell suspension (640 cells) to each well of a 384-well plate.^[9]
- Incubation: Incubate overnight at 37°C to allow for cell adherence.^[9]
- Compound Treatment: The next day, add 16 μ L of serially diluted GDC-0810 to the wells.
- Incubation: Incubate the plate for 5 days at 37°C.^{[1][9]}
- Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 16 μ L of CellTiter-Glo® reagent to each well.^[9]
- Measurement: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

- Read Plate: Measure luminescence using a plate-reading luminometer.
- Analysis: Subtract background luminescence (wells with medium only). Calculate percent viability relative to vehicle-treated controls and plot a dose-response curve to determine the IC50.

Western Blot for ER α and Downstream Targets

This protocol provides a qualitative or semi-quantitative confirmation of ER α degradation and its effect on downstream target proteins like Progesterone Receptor (PR).[\[1\]](#)

Materials:

- Cell lysates from GDC-0810 treated cells
- Protein quantification assay (e.g., BCA)
- NuPAGE 4–12% Bis-Tris Gels and MOPS buffer
- Nitrocellulose membranes
- LI-COR Blocking Buffer
- Primary Antibodies: Rabbit anti-ER α (SP-1), Rabbit anti-PR, Mouse anti- β -actin (loading control)
- Secondary Antibodies: IRDye 800CW goat anti-rabbit, IRDye 680RD goat anti-mouse
- Imaging system (LI-COR Odyssey)

Procedure:

- Sample Preparation: Treat cells with GDC-0810 (e.g., 100 nM) for desired time points (e.g., 2, 4, 6 hours).[\[1\]](#) Lyse cells and quantify protein concentration.
- Electrophoresis: Separate 20-30 μ g of protein per lane on a NuPAGE gel.[\[2\]](#)
- Transfer: Transfer separated proteins to a nitrocellulose membrane.[\[2\]](#)[\[10\]](#)

- Blocking: Block the membrane with LI-COR blocking buffer for 1 hour at room temperature.
[\[2\]](#)
- Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
- Washing: Wash the membrane 3 times with PBS-T.
- Secondary Antibody Incubation: Incubate with corresponding IRDye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
- Imaging: Wash the membrane 3 times with PBS-T and image using an infrared imaging system.[\[2\]](#)

In Vivo MCF-7 Xenograft Efficacy Study

This protocol describes how to establish and use an MCF-7 xenograft model to evaluate the anti-tumor activity of orally administered GDC-0810.[\[9\]](#)

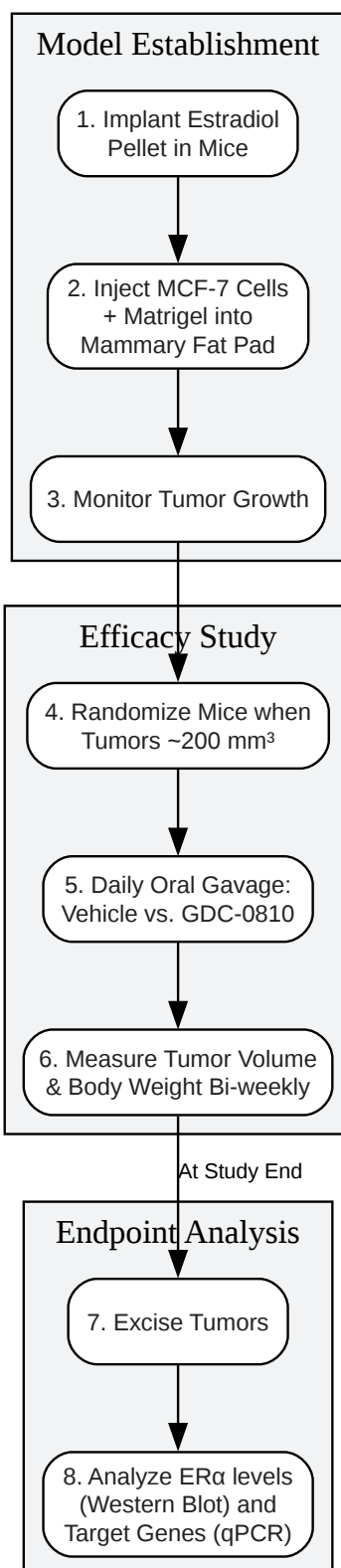
Materials:

- Female immunodeficient mice (e.g., nu/nu)
- 17- β estradiol time-release pellets (0.72 mg)
- MCF-7 cells
- Matrigel (phenol-red free)
- GDC-0810 formulation for oral gavage
- Vehicle control
- Calipers for tumor measurement

Procedure:

- Hormone Supplementation: Subcutaneously implant an estradiol pellet into each mouse to support the growth of the ER+ MCF-7 cells.[\[9\]](#)

- Cell Preparation: Culture and harvest MCF-7 cells. Resuspend the cell pellet in a 1:1 mixture of serum-free RPMI and Matrigel to a final concentration of 1×10^7 cells/mL.[9] Keep on ice.
- Tumor Implantation: Anesthetize a mouse. Inject 100 μ L of the cell suspension (1×10^6 cells) into the mammary fat pad.[11][12][13]
- Tumor Growth Monitoring: Monitor mice twice weekly for tumor formation. Once tumors reach an average volume of ~ 200 mm³, randomize the animals into treatment and vehicle control groups.[9]
- Treatment: Administer GDC-0810 (e.g., 1-100 mg/kg/day) or vehicle control daily via oral gavage for the duration of the study (e.g., 28-43 days).[1][8]
- Data Collection: Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Endpoint Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for ER α levels or qPCR for target gene expression).[1]



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Caption: Workflow for an in vivo MCF-7 xenograft efficacy study of GDC-0810.

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